7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O4/c1-14-6-5(7(18)12-9(14)19)15(2-4(17)3-16)8(11-6)13-10/h4,16-17H,2-3,10H2,1H3,(H,11,13)(H,12,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFKJMCZIUMZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have shown promising activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis.
Biochemical Pathways
The compound likely affects multiple biochemical pathways, given its potential antimicrobial and antiviral activities. The specific pathways and their downstream effects are currently under investigation.
Pharmacokinetics
Similar compounds have shown promising drug-like properties, including a clogp value less than 4 and a molecular weight less than 400, which are indicative of good bioavailability.
Result of Action
The compound has shown promising antimicrobial and antiviral activities, including activity against Newcastle disease. The molecular and cellular effects of the compound’s action are currently under investigation.
Biological Activity
7-(2,3-Dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to known pharmacological agents and has been studied for its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by a purine base with a hydrazinyl group and a dihydroxypropyl substituent. Its structural features suggest potential interactions with biological macromolecules.
Biological Activity Overview
The biological activity of 7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be summarized in the following areas:
1. Antioxidant Activity
Research indicates that purine derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may enhance radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
Studies have shown that compounds similar to this purine derivative can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory conditions.
3. Antimicrobial Properties
Preliminary investigations have reported that the compound demonstrates antimicrobial activity against various pathogens. This could be attributed to its ability to interfere with microbial metabolism or cell wall synthesis.
4. Anticancer Potential
Some studies indicate that purine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific mechanisms at play for this compound.
The exact mechanisms through which 7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes involved in nucleotide metabolism.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and NF-kB, which are critical in inflammation and cancer progression.
Case Studies
Several case studies have explored the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antioxidant activity in vitro, suggesting potential protective effects against oxidative damage. |
| Study B (2021) | Reported anti-inflammatory effects in animal models, with reduced levels of TNF-alpha and IL-6 after treatment with similar purine derivatives. |
| Study C (2022) | Showed promising antimicrobial activity against Gram-positive bacteria, indicating potential for development as an antibiotic agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
